molecular formula C14H13Cl2N3OS2 B3452023 N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetamide

N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetamide

Cat. No. B3452023
M. Wt: 374.3 g/mol
InChI Key: KIPZXIRXRZSWMG-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetamide, commonly known as DMPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPT is a thiazole-based compound that is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

DMPPT has been studied extensively for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, DMPPT has been shown to enhance plant growth and increase crop yields by improving nutrient uptake and photosynthesis. In medicine, DMPPT has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, DMPPT has been used as a precursor for the synthesis of thiazole-based polymers with potential applications in electronic devices.

Mechanism of Action

The mechanism of action of DMPPT is not fully understood, but it is believed to act as a potent inhibitor of enzymes involved in various biochemical pathways. DMPPT has been shown to inhibit the activity of enzymes involved in the biosynthesis of thiamine, a vitamin essential for cellular metabolism. Additionally, DMPPT has been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes. These inhibitory effects make DMPPT a promising candidate for the development of new drugs and agricultural products.
Biochemical and Physiological Effects:
DMPPT has been shown to have various biochemical and physiological effects, including the inhibition of thiamine and ergosterol biosynthesis, as well as the enhancement of plant growth and photosynthesis. DMPPT has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMPPT for laboratory experiments is its high potency and specificity, which allows for precise targeting of enzymes involved in various biochemical pathways. Additionally, DMPPT has low toxicity and is relatively easy to synthesize, making it an attractive candidate for drug development and agricultural applications. However, one limitation of DMPPT is its limited solubility in water, which can make it challenging to work with in some laboratory settings.

Future Directions

There are several future directions for research on DMPPT, including the development of new drugs and agricultural products, as well as the synthesis of new thiazole-based polymers for use in electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of DMPPT and its potential applications in various fields. Overall, DMPPT is a promising compound with significant potential for scientific research and development.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3OS2/c1-8-5-13(19-14(17-8)21-2)22-7-12(20)18-11-4-3-9(15)6-10(11)16/h3-6H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPZXIRXRZSWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetamide
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N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetamide
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N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetamide
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N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetamide
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N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetamide
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N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetamide

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